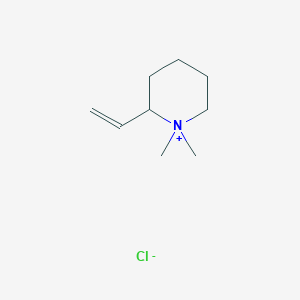
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride is a quaternary ammonium compound with the molecular formula C9H18ClN. This compound is known for its unique structure, which includes a piperidinium ring substituted with ethenyl and dimethyl groups. It is often used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride typically involves the alkylation of 1,1-dimethylpiperidine with an appropriate alkylating agent, such as vinyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions often include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or methanol
- Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of reactants into the reactor
- Maintaining optimal temperature and pressure conditions
- Efficient separation and purification of the product using techniques such as distillation and crystallization
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are typical reagents.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Saturated piperidinium derivatives
Substitution: Hydroxide or alkoxide substituted products
Scientific Research Applications
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride involves its interaction with biological membranes and ion channels. The compound can bind to specific receptors, such as muscarinic acetylcholine receptors, and modulate their activity. This interaction can lead to changes in ion flux and cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylpiperidin-1-ium chloride
- 2-Methyl-1,1-dimethylpiperidin-1-ium chloride
- 2-Ethyl-1,1-dimethylpiperidin-1-ium chloride
Uniqueness
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride is unique due to the presence of the ethenyl group, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications.
Properties
CAS No. |
60612-30-8 |
|---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.70 g/mol |
IUPAC Name |
2-ethenyl-1,1-dimethylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H18N.ClH/c1-4-9-7-5-6-8-10(9,2)3;/h4,9H,1,5-8H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
IQYBCUWTFIVPLF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1C=C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















